methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
CAS No.: 1207005-34-2
Cat. No.: VC4362827
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207005-34-2 |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 |
| IUPAC Name | methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C22H21N3O3S/c1-28-21(27)14-25-19(16-7-3-2-4-8-16)13-23-22(25)29-15-20(26)24-12-11-17-9-5-6-10-18(17)24/h2-10,13H,11-12,14-15H2,1H3 |
| Standard InChI Key | ITMHRURNOUNVQQ-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key structural motifs:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
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Thioether linkage: A sulfur atom bridging the imidazole and a 2-oxoethyl group .
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Indoline moiety: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, substituted at position 1 with the 2-oxoethyl group.
The IUPAC name, methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate, reflects this connectivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₃S | |
| Molecular Weight | 407.49 g/mol | |
| SMILES Notation | COC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
The compound’s solubility and logP values remain uncharacterized, but its structural analogs, such as methyl 1H-imidazol-1-ylacetate (PubChem CID: 557332), exhibit moderate hydrophilicity due to ester and heterocyclic groups .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves multi-step organic reactions:
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Indoline functionalization: Introduction of a 2-oxoethyl group via N-acylation using reagents like acetyl chloride or carbodiimide-based coupling agents.
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Thioether formation: Reaction of the 2-oxoethyl-indoline intermediate with a mercapto-imidazole derivative under basic conditions .
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Esterification: Methylation of the acetic acid moiety using methanol and acid catalysts.
A proposed reaction scheme is:
Stability and Reactivity
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Oxidative sensitivity: The thioether (-S-) group is prone to oxidation, forming sulfoxides or sulfones under acidic or oxidative conditions.
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pH-dependent hydrolysis: The ester group may hydrolyze in alkaline environments to yield the corresponding carboxylic acid .
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Thermal stability: No decomposition data exists, but imidazole derivatives generally degrade above 200°C .
Hypothesized Biological Activity
Antimicrobial Activity
Imidazole derivatives are known for antimicrobial properties. For instance, 5-nitroimidazole analogs show activity against Candida albicans. While direct evidence is lacking, the phenyl-imidazole moiety in the target compound could disrupt microbial cell membranes or enzyme function .
Research Gaps and Future Directions
Despite structural promise, experimental data on this compound remain limited. Key areas for investigation include:
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In vitro bioactivity assays: COX-II selectivity, antimicrobial screening, and cytotoxicity profiling.
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Pharmacokinetic studies: Absorption, distribution, and metabolic stability using LC-MS methods.
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Molecular docking: Simulation-based analysis of interactions with COX-II (PDB: 5KIR) or microbial targets .
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